

Application Notes and Protocols: Broussonin B in Tube Formation Assays on Matrigel

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Compound of Interest

Compound Name: Broussonin B

Cat. No.: B041139

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Introduction

Broussonin B, a diphenylpropane derivative isolated from *Broussonetia kazinoki*, has demonstrated notable anti-angiogenic properties.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[4][5][6] The in vitro tube formation assay on Matrigel is a widely used method to evaluate the pro- or anti-angiogenic potential of compounds.[6][7][8] This document provides detailed protocols for assessing the effect of **Broussonin B** on endothelial cell tube formation and outlines the underlying signaling pathways.

Mechanism of Action

Broussonin B exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor-A (VEGF-A) stimulated signaling cascade in endothelial cells.[1][2][3] Specifically, it has been shown to suppress the phosphorylation of VEGF Receptor-2 (VEGFR-2), a key step in initiating the angiogenic signal.[1] This blockade leads to the inactivation of downstream signaling pathways, including the ERK, Akt, p70S6K, and p38MAPK pathways, which are crucial for endothelial cell proliferation, migration, and differentiation into capillary-like structures.[1][2] Furthermore, **Broussonin B** has been observed to down-regulate the expression of integrin $\beta 1$, a cell adhesion molecule vital for cell-matrix interactions during angiogenesis.[1][2][3]

Quantitative Data Summary

The inhibitory effect of **Broussonin B** on VEGF-A-induced tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) is dose-dependent. The following table summarizes the observed effects at various concentrations.

Concentration of Broussonin B (μM)	Inhibition of Tube Formation (Relative to VEGF-A control)
1	Partial Inhibition
10	Significant Inhibition

Note: The data is based on published graphical representations and indicates a clear trend of increased inhibition with higher concentrations of **Broussonin B**. For precise quantification, it is recommended to perform the experiment and analyze the results using image analysis software.

Experimental Protocols

Materials

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix
- **Broussonin B** (stock solution in DMSO)
- VEGF-A
- 24-well tissue culture plates

- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

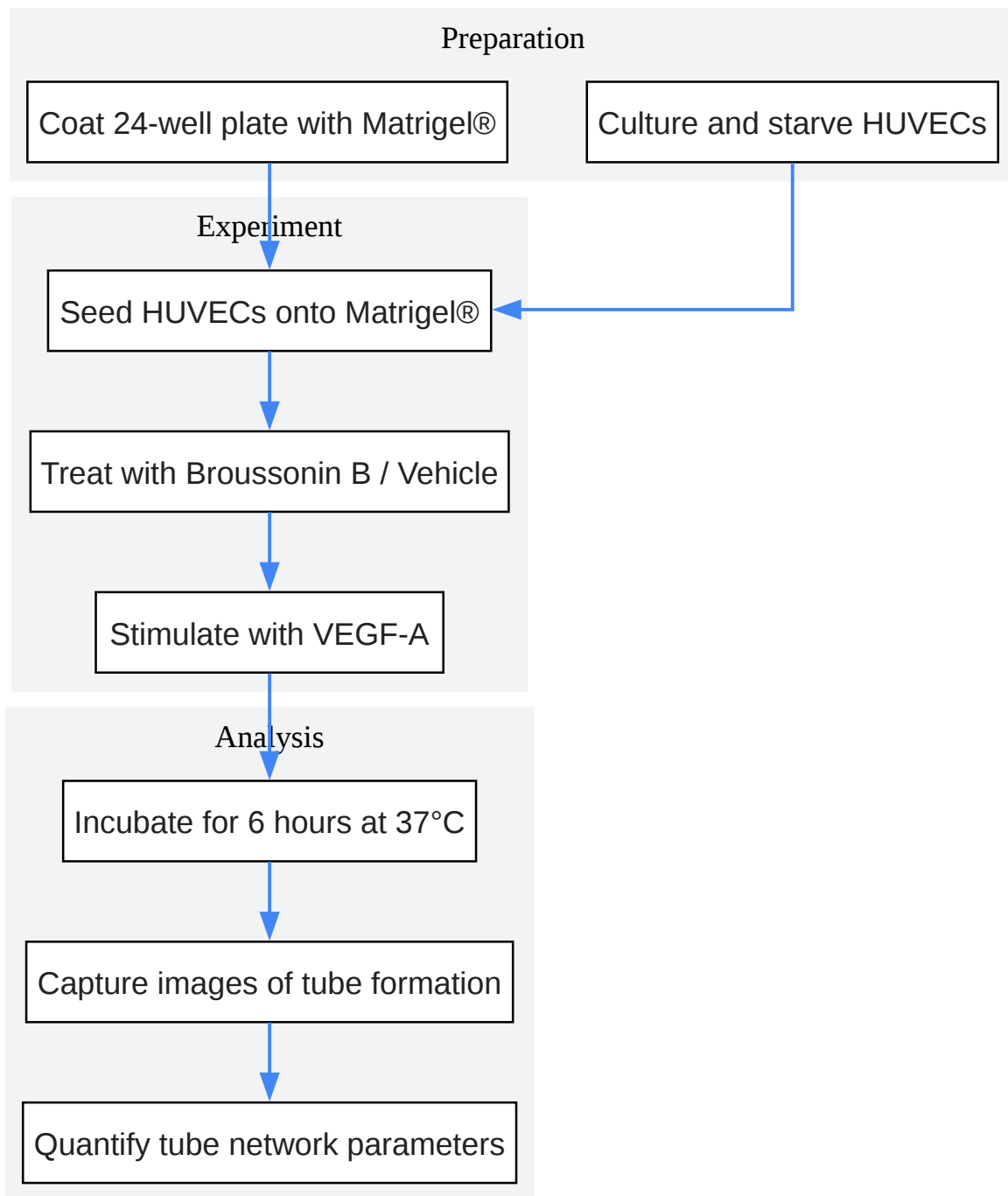
Protocol for Tube Formation Assay

- Matrigel Coating:
 - Thaw Matrigel® on ice overnight at 4°C.[9]
 - Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 24-well plate.[10]
 - Ensure the entire surface of the well is evenly coated.
 - Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[9][10]
- Cell Seeding and Treatment:
 - Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
 - Starve the cells in a serum-free medium for 2 hours prior to the assay.[1]
 - Harvest the cells using Trypsin-EDTA and resuspend them in a serum-free medium.
 - Plate the HUVECs onto the solidified Matrigel® at a density of 4×10^4 cells/well.[1]
 - Pre-treat the cells with varying concentrations of **Broussonin B** (e.g., 1 µM, 10 µM) or vehicle control (DMSO) for 30 minutes.[1][11]
 - Stimulate the cells with VEGF-A (10 ng/mL) to induce tube formation.[1][11] Include a negative control group without VEGF-A stimulation.
- Incubation and Observation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6 hours.[1][11]
 - After incubation, examine the formation of capillary-like structures using an inverted microscope.

- Data Acquisition and Analysis:
 - Capture images of the tube networks in each well.
 - Quantify the extent of tube formation using image analysis software. Key parameters to measure include:
 - Total tube length
 - Number of junctions
 - Number of branches
 - Total mesh area

Visualizations

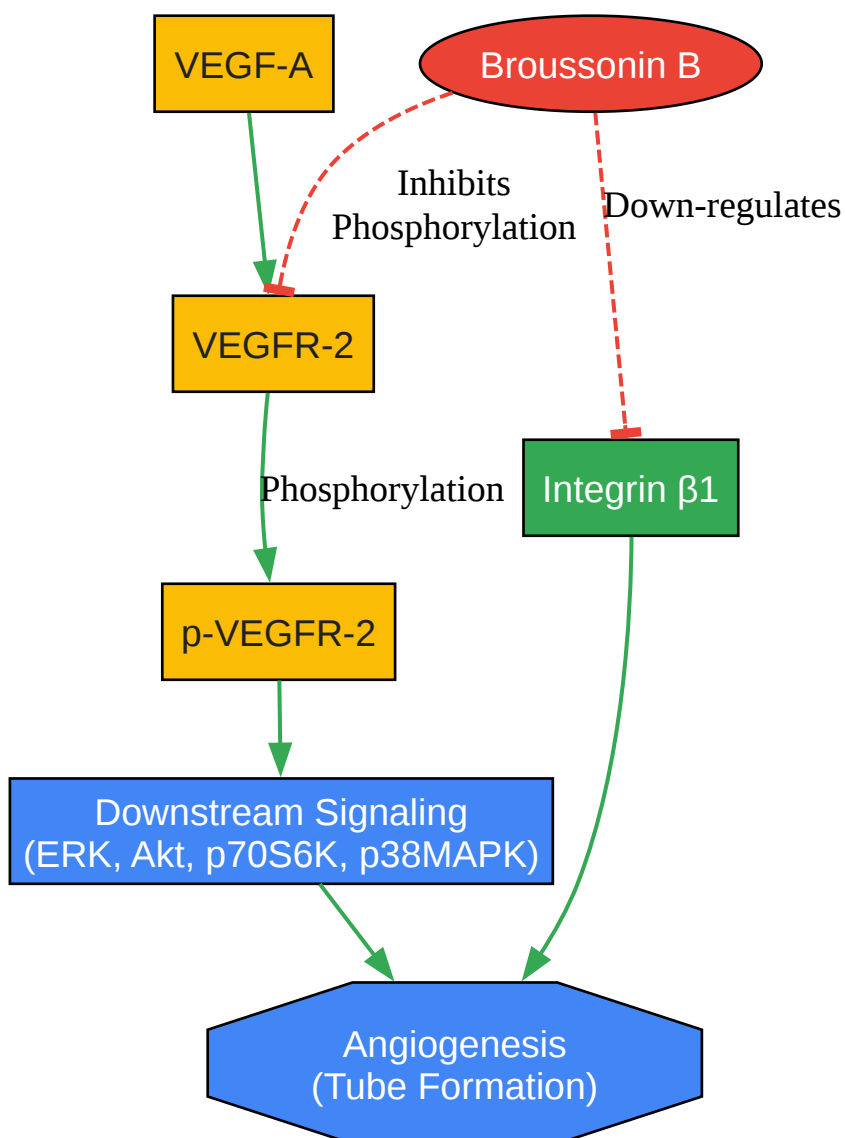
Experimental Workflow



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Experimental workflow for the **Broussonin B** tube formation assay.

Signaling Pathway



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Signaling pathway of **Broussonin B**'s anti-angiogenic effect.

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